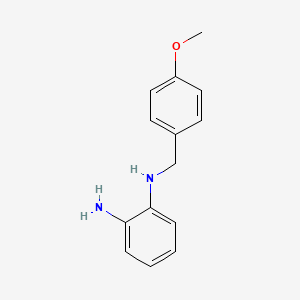

(2-Aminophenyl)(4-methoxybenzyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

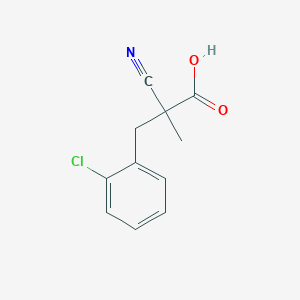

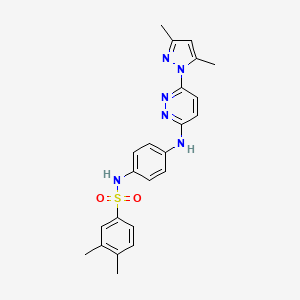

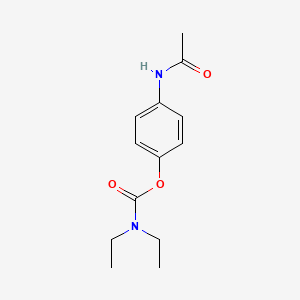

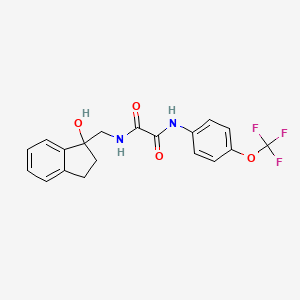

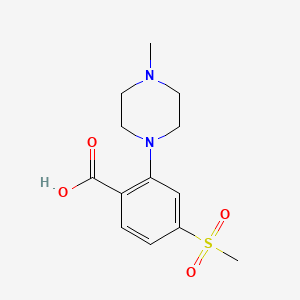

“(2-Aminophenyl)(4-methoxybenzyl)amine” is a chemical compound with the CAS Number: 5729-16-8. It has a molecular weight of 228.29 and its IUPAC name is N1- (4-methoxybenzyl)-1,2-benzenediamine . The compound is solid in its physical form .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, Schiff bases, a class of compounds to which this compound belongs, are typically prepared by the condensation of aldehydes and/or ketones with primary amines .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H16N2O/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 228.29 .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Environmental Remediation

Research on advanced oxidation processes (AOPs) for degrading acetaminophen in aqueous media highlights the potential of aromatic amines in environmental remediation. Aromatic amines, due to their reactivity, play a crucial role in the degradation pathways and by-products formation during the treatment processes. Understanding these mechanisms is vital for enhancing the degradation of recalcitrant compounds in water treatment systems (Qutob et al., 2022).

Carcinogenicity and Mechanisms of Toxicity

Studies on the carcinogenicity of aromatic amines, such as 4-aminobiphenyl, provide insights into their mechanisms of toxicity. These compounds undergo bioactivation to form DNA adducts, which are crucial in the development of cancer. Such research underscores the importance of understanding the metabolic pathways of aromatic amines for assessing their health risks and developing strategies to mitigate their effects (Wang et al., 2019).

Neuropharmacological Applications

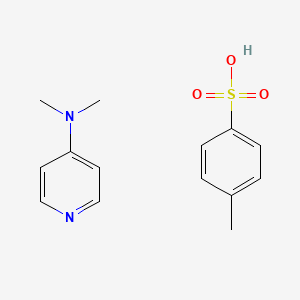

Aromatic amines are also explored for their therapeutic potential in neuropsychiatric disorders. Their role as ligands for dopamine D2 receptors, for instance, is significant in developing treatments for conditions such as schizophrenia and Parkinson's disease. The structural characteristics of these compounds, including the aromatic moiety and amine group, are critical for their pharmacological activity (Jůza et al., 2022).

Biodegradation and Biotransformation

Research on the biodegradation of aromatic compounds by Escherichia coli presents a biotechnological application of aromatic amines. These compounds serve as carbon and energy sources for bacteria, which can be engineered to degrade pollutants or transform compounds for industrial applications. Such studies highlight the potential of microbial pathways in utilizing aromatic amines for environmental and biotechnological purposes (Díaz et al., 2001).

Analytical and Detection Methods

Advancements in analytical methods for detecting biogenic amine-producing bacteria in foods underline the relevance of aromatic amines in food safety. Molecular methods, such as PCR, offer rapid and sensitive detection of genes responsible for biogenic amine production, essential for preventing foodborne intoxications and ensuring the quality of food products (Landete et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

2-N-[(4-methoxyphenyl)methyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHZVTMHNONISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B2801209.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2801211.png)

![3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2801218.png)

![8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801226.png)

![5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2801228.png)